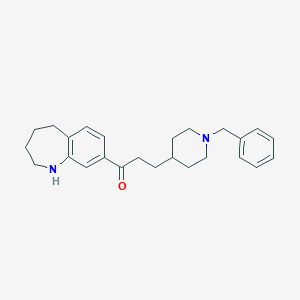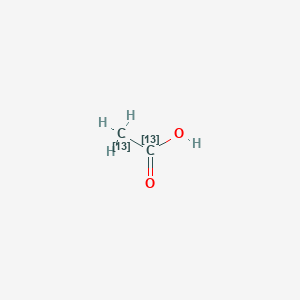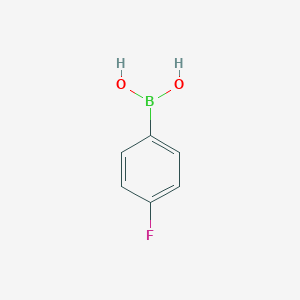
N-Boc-2-aminoacetaldehyde
Vue d'ensemble
Description
N-Boc-2-aminoacetaldehyde is an organic building block . It is used in the synthesis of carbohydrates as well as studies relating to inhibitors of cathepsin K . It is a light yellow solid at room temperature, has strong hygroscopicity, and is easily oxidized by oxidants .
Synthesis Analysis
N-Boc-2-aminoacetaldehyde has been used as a starting material in the total synthesis of (+)-negamycin, with an overall yield of 42% . It can participate in various organic synthesis transformations due to the highly reactive aldehyde and amide structures in its structure .Molecular Structure Analysis
The molecular formula of N-Boc-2-aminoacetaldehyde is C7H13NO3 . Its average mass is 159.183 Da and its monoisotopic mass is 159.089539 Da .Chemical Reactions Analysis
N-Boc-2-aminoacetaldehyde reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . The aldehyde unit in its structure can undergo condensation reactions with amine compounds to obtain the corresponding imine compounds .Physical And Chemical Properties Analysis
N-Boc-2-aminoacetaldehyde has a predicted boiling point of 237.2±23.0 °C and a predicted density of 1.035±0.06 g/cm3 . Its refractive index is 1.455 (lit.) . It is insoluble in water but soluble in common organic solvents including ethyl acetate, dichloromethane, and dimethyl sulfoxide .Applications De Recherche Scientifique
Synthesis of γ-Aminobutyric Acid (GABA) Derivatives
N-Boc-2-aminoacetaldehyde: is utilized as a key building block in the synthesis of GABA derivatives. GABA is an important neurotransmitter in the central nervous system, and its derivatives are valuable in medicinal chemistry for their potential therapeutic effects. The compound reacts with Horner-Wadsworth-Emmons (HWE) reagents to produce α-keto amide/ester units derived from GABA .
Total Synthesis of (+)-Negamycin
This compound serves as a starting reagent in the total synthesis of (+)-negamycin, an antibiotic that shows promise against a broad spectrum of bacteria, including drug-resistant strains. The synthesis of such antibiotics is crucial in the fight against antibiotic resistance .
Synthesis of α-Keto Amide/Ester Units
N-Boc-2-aminoacetaldehyde: is involved in the synthesis of α-keto amide/ester units. These units are significant in the development of various pharmaceuticals and can be used to create complex molecules with biological activity .
Synthesis of (E)-ethyl 4-((tert-Butoxycarbonyl)amino)but-2-enoate
The compound is employed in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate, which is a valuable intermediate in organic synthesis. This intermediate can be further transformed into a variety of biologically active molecules .
Synthesis of 2,2′-Bipyridine
N-Boc-2-aminoacetaldehyde: is used in the synthesis of 2,2′-bipyridine, a bidentate chelating ligand that forms complexes with most transition metals. These complexes have applications in catalysis and materials science .
Building Block for Protected Pyrroloproline
The compound acts as a building block in the synthesis of a protected pyrroloproline. Pyrroloproline is an important intermediate in the synthesis of various natural products and pharmaceuticals. The protection group “Boc” is particularly useful as it can be removed under mild acidic conditions without affecting the rest of the molecule .
Orientations Futures
Mécanisme D'action
Target of Action
N-Boc-2-aminoacetaldehyde is an organic building block . It is primarily used in the synthesis of carbohydrates and in studies relating to inhibitors of cathepsin K . Cathepsin K is a protein-coding gene, and its associated pathways are Degradation of the extracellular matrix and Collagen chain trimerization .
Mode of Action
The compound reacts with the Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This reaction is a key step in its mode of action.
Biochemical Pathways
The primary biochemical pathway affected by N-Boc-2-aminoacetaldehyde is the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . GABA is a significant inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system. The downstream effects of this pathway can have significant impacts on neurological function and homeostasis.
Result of Action
The result of N-Boc-2-aminoacetaldehyde’s action is the production of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . These units can be used in further biochemical reactions and pathways, contributing to various physiological effects.
Action Environment
The action of N-Boc-2-aminoacetaldehyde can be influenced by various environmental factors. For instance, the compound is a light yellow solid at room temperature and has strong hygroscopicity and is easily oxidized . It is insoluble in water but soluble in common organic solvents including ethyl acetate, dichloromethane, and dimethyl sulfoxide . These properties can influence how the compound interacts with its environment, potentially affecting its action, efficacy, and stability.
Propriétés
IUPAC Name |
tert-butyl N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNRTYKOPZDRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401186 | |
| Record name | N-Boc-2-aminoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-aminoacetaldehyde | |
CAS RN |
89711-08-0 | |
| Record name | N-Boc-2-aminoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Boc-2-aminoacetaldehyde in organic synthesis?
A: N-Boc-2-aminoacetaldehyde serves as a valuable building block in organic synthesis, particularly for constructing molecules containing the γ-aminobutyric acid (GABA) unit. [] It's a protected form of the unstable 2-aminoacetaldehyde, offering stability and versatility in synthetic applications. For example, it can be employed in Horner-Wadsworth-Emmons reactions to generate α-keto amide/ester units found in various bioactive compounds. []
Q2: Can you elaborate on the application of N-Boc-2-aminoacetaldehyde in the synthesis of (+)-negamycin?
A: Researchers have successfully utilized commercially available, achiral N-Boc-2-aminoacetaldehyde as the starting material for an efficient total synthesis of (+)-negamycin. [] This approach highlights the compound's utility in constructing complex natural products with potential therapeutic applications, particularly as a chemotherapeutic agent for genetic diseases. []
Q3: How does N-Boc-2-aminoacetaldehyde interact with cathepsin L, and what are the implications of this interaction?
A: While N-Boc-2-aminoacetaldehyde itself might not be a potent cathepsin L inhibitor, its structural information, when bound to cathepsin L, provides valuable insights for designing more effective inhibitors. [] Crystallographic studies have elucidated the binding mode of N-Boc-2-aminoacetaldehyde within the active site of cathepsin L, revealing key interactions that can guide the development of novel inhibitors targeting this protease. [] This knowledge is particularly relevant for addressing diseases where cathepsin L plays a crucial role, including viral infections and lysosome-related disorders. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


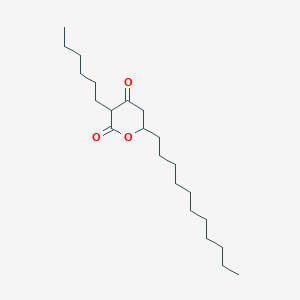
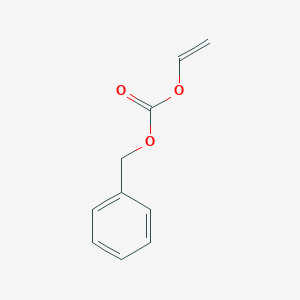
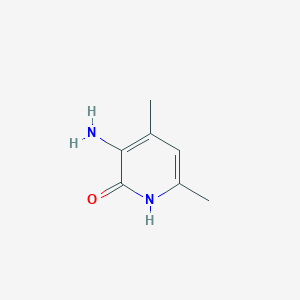

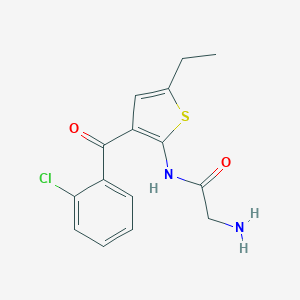

![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)

![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
